

Application Notes and Protocols for In-Vivo Imaging with Labeled Rauwolscine Derivatives

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Compound of Interest

Compound Name: *Rauwolscine 4-aminophenylcarboxamide*

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These application notes provide a comprehensive overview and detailed protocols for the use of labeled rauwolscine derivatives in in-vivo imaging studies. Rauwolscine, a potent and selective antagonist of α_2 -adrenergic receptors, serves as a valuable tool for investigating the distribution, density, and function of these receptors in living organisms. This document covers both radiolabeled and fluorescently labeled derivatives, offering insights into their synthesis, application, and data analysis.

Introduction to Rauwolscine and α_2 -Adrenergic Receptors

Rauwolscine, also known as α -yohimbine, is a diastereomer of yohimbine and a selective antagonist for α_2 -adrenergic receptors (α_2 -ARs).[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release from sympathetic nerves and within the central nervous system.[2] There are three main subtypes of α_2 -ARs: α_2A , α_2B , and α_2C , all of which are involved in various physiological processes, including blood pressure regulation, sedation, and analgesia.[2][3] In-vivo imaging with labeled rauwolscine derivatives allows for the non-invasive study of these receptors, providing valuable information for drug development and understanding disease pathophysiology.

Alpha-2 Adrenergic Receptor Signaling Pathway

Upon binding of an agonist, the α_2 -adrenergic receptor couples to an inhibitory G-protein (G_i), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity, which ultimately modulates the function of various downstream effectors, such as ion channels and other signaling proteins.

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References

- 1. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative imaging of receptor-ligand engagement in intact live animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-alpha 2a Adrenergic Receptor antibody (ab85570) | Abcam [abcam.com]
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